molecular formula C15H21N3O2 B11789289 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11789289
M. Wt: 275.35 g/mol
InChI Key: JCUDTEOFMSKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by a piperidine ring attached to a pyrimidine moiety, which is further substituted with cyclopropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Cyclopropyl and Dimethyl Substitution: The cyclopropyl and dimethyl groups are introduced via alkylation reactions using cyclopropyl halides and methylating agents.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving the pyrimidine intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a piperidine and pyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-9-10(2)16-13(11-5-6-11)17-14(9)18-7-3-4-12(8-18)15(19)20/h11-12H,3-8H2,1-2H3,(H,19,20)

InChI Key

JCUDTEOFMSKESB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCCC(C2)C(=O)O)C3CC3)C

Origin of Product

United States

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